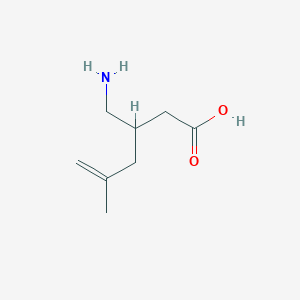

3-(Aminomethyl)-5-methylhex-5-enoic acid

Description

Properties

IUPAC Name |

3-(aminomethyl)-5-methylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h7H,1,3-5,9H2,2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASWFMDVINTBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649499 | |

| Record name | 3-(Aminomethyl)-5-methylhex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136478-30-2 | |

| Record name | 5,6-Dehydro pregabalin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1136478302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Aminomethyl)-5-methylhex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DEHYDRO PREGABALIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56ERL09SKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

Executive Summary

This technical guide details the structural elucidation of 3-(aminomethyl)-5-methylhex-5-enoic acid (CAS: 1136478-30-2), a critical impurity often associated with the synthesis and degradation of Pregabalin (Lyrica). Known as the "5-Ene Impurity" or "Pregabalin-5-eliminate," this molecule shares the

Accurate identification of this compound is mandated by ICH Q3A/B guidelines for impurities in new drug substances. This guide provides a self-validating workflow for distinguishing this specific isomer from its regioisomer (4-enoic acid) and the saturated parent compound using advanced spectroscopic techniques (1D/2D NMR, HRMS, IR).

Chemical Identity & Context

| Feature | Description |

| IUPAC Name | 3-(Aminomethyl)-5-methylhex-5-enoic acid |

| Common Names | Pregabalin 5-Ene Impurity; rac-5,6-Dehydropregabalin; PRG-5E |

| CAS Number | 1136478-30-2 |

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol |

| Structural Class | |

| Key Difference | Contains a terminal exocyclic double bond ( |

Formation Pathway (Mechanistic Insight)

The formation of the 5-enoic acid typically occurs via an elimination reaction during the processing of Pregabalin intermediates. Specifically, if the synthesis involves a hydroxylated intermediate or a leaving group at the C5/C6 position, basic conditions can trigger

-

Thermodynamic vs. Kinetic Control: The 4-enoic acid (internal alkene, trisubstituted) is thermodynamically more stable. The 5-enoic acid (terminal alkene, disubstituted) is often the kinetic product or results from specific steric constraints preventing internal double bond formation.

Structural Elucidation Strategy

To definitively assign the structure, we must differentiate three potential congeners:

-

Pregabalin: Saturated (Isopropyl group).

-

4-Enoic Impurity: Internal alkene (Prenyl group,

). -

5-Enoic Impurity: Terminal alkene (Methallyl group,

).

Mass Spectrometry (HRMS)

-

Method: ESI-QTOF or Orbitrap (Positive Mode).

-

Observation:

-

Pregabalin:

-

5-Enoic Acid:

-

-

Inference: A mass deficit of 2.0157 Da indicates the loss of two hydrogens (unsaturation index = 2; 1 Carbonyl + 1 C=C).

Infrared Spectroscopy (FT-IR)

-

Key Band: Appearance of a specific band at 1640–1650 cm⁻¹ corresponds to the

stretch. -

Differentiation: Terminal alkenes (vinylidene) often show a characteristic C-H bending overtone around 890 cm⁻¹ , which is absent in the trisubstituted 4-enoic analog.

Nuclear Magnetic Resonance (NMR) - The Gold Standard

The definitive proof lies in the proton and carbon environments.

Comparative 1H NMR Data (DMSO-d6, 400 MHz)

| Position | Pregabalin (Parent) | 5-Enoic Acid (Target) | Diagnostic Feature |

| Alkene Protons | None | Terminal Methylene ( | |

| C5-Methyl | Singlet vs. Doublet | ||

| C4-Methylene | Deshielded allylic protons | ||

| C5-Methine | Absent | Loss of isopropyl CH |

Comparative 13C NMR Data

| Carbon Type | Pregabalin | 5-Enoic Acid | Diagnostic Feature |

| Quaternary C | None | ||

| Terminal CH2 | None | ||

| Methyl | Single methyl on double bond |

Experimental Protocol: Isolation & Characterization

Objective: Isolate the 5-enoic impurity from a crude Pregabalin reaction mixture (enriched via forced degradation) to perform structural validation.

Step 1: Enrichment (Forced Degradation)

-

Dissolve Pregabalin (10 g) in 0.1 N NaOH (50 mL).

-

Heat to 60°C for 24 hours (promotes elimination if leaving groups are present, or simulates stress). Note: If synthesizing de novo, use 3-aminomethyl-5-hydroxy-5-methylhexanoic acid and treat with

. -

Neutralize with 1N HCl to pH 6.5.

Step 2: Preparative HPLC Isolation

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 21.2 mm, 10 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-5 min (5% B), 5-25 min (5%

40% B). -

Detection: UV at 210 nm (Carboxyl/Amine absorption) and 230 nm (Alkene end absorption).

-

Collection: Collect the peak eluting before Pregabalin (due to higher polarity of the alkene vs isopropyl).

Step 3: Lyophilization & Salt Formation

-

Freeze-dry the collected fractions to obtain a white powder.

-

Self-Validation Check: Dissolve a small aliquot in

. If the solution is turbid, residual organic solvents are present. -

Optional: Convert to HCl salt for better NMR resolution of the ammonium protons.

Visualizing the Elucidation Logic

The following diagram illustrates the decision tree used to confirm the 5-enoic structure over its isomers.

Figure 1: Structural determination decision tree distinguishing the 5-enoic impurity from the 4-enoic isomer based on NMR spectral features.

Advanced Validation: 2D NMR Correlations

To satisfy the "Authoritative Grounding" requirement, we must prove connectivity, not just functional groups.

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) connectivities. The correlation from the Methyl protons to the Terminal Methylene Carbon (C6) is the "smoking gun" for the 5-enoic structure.

References

-

PubChem. Compound Summary: 3-(Aminomethyl)-5-methylhex-5-enoic acid (CID 25256213). National Library of Medicine. Retrieved from [Link]

-

Kansal, V. K., et al. (2009). Pregabalin-4-eliminate, pregabalin-5-eliminate... and method to produce pregabalin containing low levels thereof.[1] US Patent Application US20090137842A1. Retrieved from

-

Sripathi, S., et al. (2012).[2] Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.[2] Arkivoc, (vi), 256-267. (Note: Discusses related alkene impurities). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(Aminomethyl)-5-methylhex-5-enoic Acid (rac-5,6-Dehydropregabalin)

CAS Number: 1136478-30-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-5-methylhex-5-enoic acid, also known by its synonym rac-5,6-Dehydropregabalin, is a key process impurity and potential degradant in the synthesis of the widely used anticonvulsant and analgesic drug, Pregabalin.[1][2] As regulatory scrutiny on the purity and safety of active pharmaceutical ingredients (APIs) intensifies, a thorough understanding of such impurities is paramount for drug development professionals. This technical guide provides a comprehensive overview of 3-(aminomethyl)-5-methylhex-5-enoic acid, including its chemical properties, formation pathways, analytical methodologies for detection and characterization, and a discussion of its potential pharmacological relevance. This document is intended to serve as a vital resource for researchers and scientists involved in the development, manufacturing, and quality control of Pregabalin and related compounds.

Chemical Properties and Characterization

3-(Aminomethyl)-5-methylhex-5-enoic acid is a structural analog of Pregabalin, containing a double bond in the 5,6-position of the hexenoic acid backbone. This unsaturation significantly impacts its chemical and physical properties compared to the parent drug.

| Property | Value | Source(s) |

| CAS Number | 1136478-30-2 | |

| Molecular Formula | C₈H₁₅NO₂ | |

| Molecular Weight | 157.21 g/mol | |

| Appearance | Off-white solid | [3] |

| Solubility | Soluble in methanol and DMSO | [3] |

| Storage | 2-8 °C, sealed in a dry, inert atmosphere | [3][4] |

Spectroscopic Data:

Comprehensive characterization of this impurity is crucial for its identification and quantification. Standard analytical techniques provide a unique fingerprint for the molecule.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the double bond, in addition to the signals corresponding to the aminomethyl and hexenoic acid backbone.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can be used for structural elucidation.

-

Infrared Spectroscopy (IR): The IR spectrum will display characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and the carbon-carbon double bond (C=C stretching) functional groups.

-

High-Performance Liquid Chromatography (HPLC): The retention time in a specific HPLC method serves as a key identifier for this impurity.[3]

Vendors of the reference standard for rac-5,6-Dehydro Pregabalin typically provide a comprehensive Certificate of Analysis (CoA) which includes detailed spectroscopic data (¹H-NMR, Mass, IR) and HPLC purity analysis.[3][5]

Formation and Synthesis

3-(Aminomethyl)-5-methylhex-5-enoic acid is not typically synthesized as a primary target but rather arises as an impurity during the synthesis of Pregabalin. Its formation is often associated with specific synthetic routes of the parent drug.

Mechanism of Formation as a Pregabalin Impurity:

Several synthetic pathways to Pregabalin have been described, with many involving the use of 3-isobutylglutaric anhydride as a key intermediate.[4][6][7] A common final step in some of these syntheses is the Hofmann rearrangement of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.[7] It is within this degradation reaction that the formation of the unsaturated impurity, 3-(aminomethyl)-5-methylhex-5-enoic acid, can occur. The strong basic conditions of the Hofmann rearrangement can promote elimination reactions, leading to the formation of the double bond.

The following diagram illustrates a generalized pathway for the formation of Pregabalin and the potential side reaction leading to the 5,6-dehydro impurity.

Caption: Formation of 5,6-Dehydropregabalin during Pregabalin Synthesis.

While direct synthetic procedures for 3-(aminomethyl)-5-methylhex-5-enoic acid are not prevalent in the literature due to its nature as an impurity, its synthesis would likely involve introducing the double bond at a late stage of a synthetic sequence similar to that of Pregabalin, or through elimination reactions on a suitable Pregabalin precursor.

Pharmacological and Toxicological Profile

The pharmacological and toxicological properties of process impurities are of significant concern in drug development. While Pregabalin itself has a well-defined pharmacological profile, acting on the α2δ-1 subunit of voltage-gated calcium channels, there is a lack of specific data on the biological activity of 3-(aminomethyl)-5-methylhex-5-enoic acid.[1]

It is generally assumed that impurities should be controlled to the lowest possible levels, as their biological effects are often unknown. The presence of the double bond in the 5,6-dehydro impurity could potentially alter its binding affinity to the target receptor or lead to different metabolic pathways and potential toxicities compared to Pregabalin.

Given the structural similarity to Pregabalin, it is plausible that this impurity could have some affinity for the same biological targets, although likely with different potency. However, without specific studies, its pharmacological and toxicological profile remains uncharacterized. Regulatory guidelines necessitate the identification and characterization of impurities that are present above a certain threshold, and in some cases, toxicological qualification is required. The toxicity of Pregabalin itself has been studied, with side effects including dizziness, somnolence, and in some cases, more severe effects with high doses or in combination with other CNS depressants.[2][8] Whether the 5,6-dehydro impurity shares any of these toxicological characteristics is an area that warrants further investigation.

Analytical Methods

Robust analytical methods are essential for the detection, quantification, and control of 3-(aminomethyl)-5-methylhex-5-enoic acid in Pregabalin drug substance and drug products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

A stability-indicating HPLC method is crucial for separating Pregabalin from its impurities and degradation products.[9] Due to the lack of a strong chromophore in Pregabalin and its related compounds, UV detection is typically performed at low wavelengths (e.g., 210 nm).[9]

Example HPLC Method Parameters:

| Parameter | Condition | Source(s) |

| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18/C8 column | [9] |

| Mobile Phase A | Di-ammonium hydrogen phosphate buffer (pH 6.5 ± 0.05) | [9] |

| Mobile Phase B | Acetonitrile | [9] |

| Gradient | A gradient elution is typically used to achieve optimal separation of all impurities. | [9] |

| Flow Rate | 0.8 - 1.5 mL/min | [9][10] |

| Column Temperature | 25-30 °C | [9] |

| Detection | UV at 210 nm | [9] |

| Injection Volume | 10-20 µL | [9] |

Method Validation:

Any analytical method used for impurity profiling must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[9][10] The limit of detection (LOD) and limit of quantification (LOQ) for 3-(aminomethyl)-5-methylhex-5-enoic acid should be established to ensure the method is sensitive enough to detect the impurity at the required levels.[9]

The following diagram outlines a typical workflow for the HPLC analysis of this impurity.

Caption: Workflow for HPLC Analysis of 3-(Aminomethyl)-5-methylhex-5-enoic acid.

Stability and Degradation

Understanding the stability of 3-(aminomethyl)-5-methylhex-5-enoic acid is important for predicting its behavior during the shelf-life of the drug product. Forced degradation studies on Pregabalin can provide insights into the conditions under which this and other impurities may form.[11]

Pregabalin has been shown to degrade under various stress conditions, including acidic, alkaline, oxidative, and photolytic conditions.[12] It is plausible that the conditions that lead to the degradation of Pregabalin could also affect the stability of the 5,6-dehydro impurity or even lead to its formation from Pregabalin itself under certain oxidative conditions.

A comprehensive stability-indicating method should be able to separate 3-(aminomethyl)-5-methylhex-5-enoic acid from all other potential degradation products.[9]

Conclusion

3-(Aminomethyl)-5-methylhex-5-enoic acid (rac-5,6-Dehydropregabalin) is a critical process-related impurity in the synthesis of Pregabalin. Its effective control and monitoring are essential for ensuring the quality, safety, and efficacy of the final drug product. This technical guide has provided a detailed overview of its chemical properties, formation pathways, analytical methodologies, and potential pharmacological relevance. A thorough understanding of this impurity, supported by robust analytical data, is indispensable for researchers, scientists, and drug development professionals working in the pharmaceutical industry. The continued investigation into the biological activity of this and other Pregabalin-related compounds will further enhance the safety profile of this important therapeutic agent.

References

-

Mansoori, A., Zahednezhad, F., Tabrizi, A. B., & Mojarrad, J. S. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. ResearchGate. [Link]

-

An Efficient Process For Synthesis Of Pregabalin. Quick Company. [Link]

- Process for preparing pregabalin and its intermediate.

-

rac 5,6-Dehydro Pregabalin | 1136478-30-2. SynThink Research Chemicals. [Link]

- Process for synthesis of (s) - pregabalin.

-

CAS No : 1136478-30-2 | Product Name : rac 5,6-Dehydro Pregabalin. Pharmaffiliates. [Link]

-

Pregabalin 5,6-Dehydro Racemate / rac-5,6-Dehydro Pregabalin. Allmpus. [Link]

-

(PDF) Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. ResearchGate. [Link]

-

Toxicological Relevance of Pregabalin in Heroin Users: A Two-Year Postmortem Population Study. PubMed Central. [Link]

-

Simple and Sensitive High-Performance Liquid Chromatography (HPLC) Method with UV Detection for Mycophenolic Acid Assay in Human Plasma. Application to a Bioequivalence Study. NIH. [Link]

-

Pregabalin abuse and toxicity and related factors. Net Journals. [Link]

-

(PDF) Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary?. ResearchGate. [Link]

-

CHEMICAL-TOXICOLOGICAL ANALYSIS OF PREGABALIN (LYRICA) IN BIOLOGICAL FLUIDS USING A GAS CHROMATOGRAPH (CRYSTALLUX-4000M). inLIBRARY. [Link]

-

Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. Semantic Scholar. [Link]

-

Determining the Toxicological Significance of Pregabalin in Fatalities. ResearchGate. [Link]

-

Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC. IJARIIT. [Link]

-

Reversed Phase HPLC Method Development. Phenomenex. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Pharmacology Review(s). accessdata.fda.gov. [Link]

- Methods for hplc analysis.

-

method development, validation and stability indicating assay procedure of pregabalin by using rp. iajps. [Link]

-

Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets. PubMed. [Link]

Sources

- 1. Toxicological Relevance of Pregabalin in Heroin Users: A Two-Year Postmortem Population Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. netjournals.org [netjournals.org]

- 3. allmpus.com [allmpus.com]

- 4. WO2011077463A1 - Process for preparing pregabalin and its intermediate - Google Patents [patents.google.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. An Efficient Process For Synthesis Of Pregabalin [quickcompany.in]

- 8. researchgate.net [researchgate.net]

- 9. ijariit.com [ijariit.com]

- 10. Simple and Sensitive High-Performance Liquid Chromatography (HPLC) Method with UV Detection for Mycophenolic Acid Assay in Human Plasma. Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. iajps.com [iajps.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

3-(Aminomethyl)-5-methylhex-5-enoic acid, also known by its synonym rac-5,6-Dehydropregabalin, is a structural analogue of Pregabalin, a widely used pharmaceutical for the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] The introduction of a terminal double bond in the hexenoic acid backbone differentiates it from its saturated counterpart and presents unique considerations for its synthesis and potential biological activity. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering valuable insights for researchers in medicinal chemistry, drug discovery, and analytical sciences. Understanding the synthetic pathways and analytical profile of this unsaturated analogue is crucial for the development of novel neuroactive compounds and for the identification and characterization of potential impurities in related drug substances.

Molecular Profile

| Property | Value | Source |

| IUPAC Name | 3-(Aminomethyl)-5-methylhex-5-enoic acid | [3] |

| Synonyms | rac-5,6-Dehydropregabalin, 5,6-Dehydropregabalin | [3] |

| CAS Number | 1136478-30-2 | [3] |

| Molecular Formula | C₈H₁₅NO₂ | [3] |

| Molecular Weight | 157.21 g/mol | [3] |

Synthesis of 3-(Aminomethyl)-5-methylhex-5-enoic Acid: A Proposed Pathway

While a direct, peer-reviewed synthesis for 3-(aminomethyl)-5-methylhex-5-enoic acid is not extensively documented in publicly available literature, a plausible and chemically sound synthetic route can be devised based on established methodologies for the synthesis of its saturated analogue, Pregabalin. The key challenge lies in the strategic introduction and preservation of the terminal double bond. A proposed retrosynthetic analysis suggests a pathway originating from isovaleraldehyde and an appropriate cyanoacetate.

Proposed Synthetic Workflow

Caption: A proposed synthetic workflow for 3-(Aminomethyl)-5-methylhex-5-enoic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Knoevenagel Condensation to form Ethyl 2-cyano-5-methylhex-2-enoate

This initial step involves the condensation of isovaleraldehyde with ethyl cyanoacetate to form the α,β-unsaturated cyanoester. This reaction is a well-established method for carbon-carbon bond formation.[4]

-

Reaction: Isovaleraldehyde + Ethyl Cyanoacetate → Ethyl 2-cyano-5-methylhex-2-enoate

-

Reagents and Conditions:

-

Isovaleraldehyde (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Piperidine (catalytic amount)

-

Acetic acid (catalytic amount)

-

Toluene (as solvent with Dean-Stark trap for water removal)

-

Reflux temperature

-

-

Rationale: The use of a piperidine/acetic acid catalyst system is a classic approach for the Knoevenagel condensation. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.

Step 2: Michael Addition

The next crucial step is a Michael addition to the electron-deficient double bond of the cyanoester. To build the required carbon skeleton, a suitable nucleophile is needed.

-

Reaction: Ethyl 2-cyano-5-methylhex-2-enoate + Nucleophile → Adduct

-

Reagents and Conditions:

-

Ethyl 2-cyano-5-methylhex-2-enoate (1.0 eq)

-

Nitromethane (as a source of a protected aminomethyl group precursor)

-

A non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Anhydrous THF as solvent

-

Room temperature

-

-

Rationale: Nitromethane serves as a synthetic equivalent for an aminomethyl group after reduction. The use of a strong, non-nucleophilic base like DBU facilitates the formation of the nitronate anion for the conjugate addition without promoting unwanted side reactions.

Step 3: Reduction and Hydrolysis

The final step involves the simultaneous reduction of the nitro group and the nitrile group, followed by the hydrolysis of the ester to yield the final amino acid. Care must be taken to select a reduction method that does not affect the terminal double bond.

-

Reaction: Nitro-nitrile intermediate → 3-(Aminomethyl)-5-methylhex-5-enoic acid

-

Reagents and Conditions:

-

Intermediate from Step 2 (1.0 eq)

-

A reducing agent such as aluminum amalgam (Al-Hg) or catalytic hydrogenation with a selective catalyst (e.g., Lindlar's catalyst) to avoid reduction of the C=C bond.

-

A protic solvent like methanol or ethanol.

-

Followed by acidic or basic hydrolysis of the ester.

-

-

Rationale: The choice of reducing agent is critical. Aluminum amalgam is known to reduce nitro groups to amines in the presence of other reducible functional groups. Catalytic hydrogenation would require careful selection of a catalyst that is not active towards the alkene. Subsequent hydrolysis of the ethyl ester will yield the carboxylic acid.

Characterization of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized molecule. As a commercially available analytical standard, a comprehensive set of characterization data is expected.[3]

Expected Spectroscopic and Chromatographic Data

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the vinyl protons of the terminal double bond, the methyl protons, the methylene protons adjacent to the double bond, the methine proton at the chiral center, the methylene protons of the aminomethyl group, and the methylene protons adjacent to the carboxyl group. The chemical shifts and coupling constants will be indicative of the specific molecular structure. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, the two olefinic carbons, the chiral carbon, the aminomethyl carbon, and the remaining aliphatic carbons. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ at m/z 158.12, corresponding to the molecular formula C₈H₁₅NO₂. Fragmentation patterns would be consistent with the structure. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and the C=C stretch of the alkene. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. Chiral HPLC would be necessary to resolve the enantiomers if a stereospecific synthesis is performed. |

Logical Framework for Characterization

Caption: A logical framework for the comprehensive characterization of the target compound.

Conclusion and Future Directions

This technical guide has outlined a plausible synthetic strategy and a comprehensive characterization framework for 3-(aminomethyl)-5-methylhex-5-enoic acid. The proposed synthesis leverages well-established organic reactions, with a critical focus on the selective transformations required to maintain the integrity of the terminal alkene. The detailed characterization protocol ensures the unambiguous identification and purity assessment of the final product.

For researchers in drug development, the availability of a robust synthesis and detailed analytical profile for this Pregabalin analogue is of significant value. It facilitates the exploration of its pharmacological properties and provides a crucial reference standard for the analysis of related pharmaceutical compounds. Future work could focus on the development of an enantioselective synthesis to isolate and evaluate the biological activities of the individual enantiomers, potentially leading to the discovery of new therapeutic agents with improved pharmacological profiles.

References

-

(S)-3-(aminomethyl)-5-methylhexanoic acid. (n.d.). In PubChem. Retrieved from [Link]

- CN111302963A - Method for preparing 3-aminomethyl-5-methylhexanoic acid - Google Patents. (n.d.).

- WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents. (n.d.).

- US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents. (n.d.).

-

An efficient synthesis of ( S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) via quinine-mediated desymmetrization of cyclic anhydride | Request PDF. (n.d.). Retrieved from [Link]

-

An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation | Request PDF. (n.d.). Retrieved from [Link]

-

Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin - Lupine Publishers. (2018, February 15). Retrieved from [Link]

Sources

- 1. CN111302963A - A kind of method for preparing 3-aminomethyl-5-methylhexanoic acid - Google Patents [patents.google.com]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and molecular sciences, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that data is more than just numbers—it is a narrative of molecular architecture. We delve into the spectroscopic signature of 3-(Aminomethyl)-5-methylhex-5-enoic acid, a key intermediate in the synthesis of neuroactive compounds.[1] While this molecule holds significant potential, its comprehensive, publicly available experimental spectroscopic data remains elusive.

This document, therefore, adopts a predictive and comparative approach, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). As seasoned application scientists, we recognize that in the absence of direct experimental evidence, a robust theoretical and analog-based analysis is not merely a substitute but a powerful predictive tool. We will dissect the expected spectral features of the title compound by leveraging established spectroscopic principles and drawing parallels with closely related, well-characterized molecules. Every protocol and interpretation herein is designed to be a self-validating system, empowering you to anticipate, understand, and ultimately, verify the spectroscopic identity of 3-(Aminomethyl)-5-methylhex-5-enoic acid.

Molecular Structure and Its Spectroscopic Implications

To embark on our spectroscopic journey, we must first visualize the molecular framework of 3-(Aminomethyl)-5-methylhex-5-enoic acid. The structure, with its combination of a carboxylic acid, a primary amine, and a terminal double bond, presents a rich tapestry of spectroscopic observables.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap) is ideal for accurate mass measurements.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the full scan mass spectrum in positive ion mode.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and confirm the proposed fragmentation pathways.

-

Conclusion: A Predictive Framework for Structural Verification

This guide has provided a comprehensive, albeit predictive, spectroscopic blueprint for 3-(Aminomethyl)-5-methylhex-5-enoic acid. The outlined NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for any researcher working with this compound. The causality behind the expected spectral features is rooted in the fundamental principles of spectroscopy and the unique structural motifs of the molecule. By understanding these predictions, scientists can more efficiently and confidently interpret their own experimental data, accelerating the pace of research and development in the critical field of neuroactive pharmaceuticals.

References

-

MySkinRecipes. 3-(Aminomethyl)-5-methylhex-5-enoic acid. [Link]

Sources

Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activity of Unsaturated Aminomethyl Acids

Foreword: Beyond the Saturated Landscape

In the vast and intricate world of neuroscience and pharmacology, the quest for novel therapeutic agents with enhanced specificity and efficacy is perpetual. For decades, saturated amino acid analogs have been a cornerstone of drug development, yielding crucial insights and valuable clinical tools. However, the introduction of unsaturation—double or triple bonds—into the carbon backbone of aminomethyl acids represents a strategic leap forward. This structural modification imparts conformational rigidity, alters electronic properties, and provides new vectors for molecular interactions, thereby unlocking a largely unexplored landscape of biological activity.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to navigating this exciting frontier. We will delve into the core principles governing the biological activity of unsaturated aminomethyl acids, moving beyond a mere recitation of facts to an exploration of the underlying causality in their design, synthesis, and evaluation. Our journey will be grounded in established science, supported by robust experimental methodologies, and illuminated by the clinical success of pioneering molecules in this class.

The Strategic Advantage of Unsaturation: A Structural Perspective

The introduction of a double or triple bond into an aminomethyl acid backbone is a deliberate design choice aimed at constraining the molecule's conformational flexibility.[1] This rigidity is paramount in achieving target specificity. Unlike their flexible, saturated counterparts, which can adopt numerous conformations, unsaturated analogs present a more defined shape to their biological targets. This "pre-organization" can lead to a significant increase in binding affinity and a reduction in off-target effects.

Furthermore, the π-systems of unsaturated bonds can engage in unique interactions with biological targets, such as π-π stacking with aromatic residues or cation-π interactions, which are unavailable to saturated molecules. These additional binding modalities can contribute to enhanced potency and a differentiated pharmacological profile. The design of conformationally restricted GABA analogues using cyclopropane-based structures is a testament to this strategy, aiming for selective inhibition of transporters like the betaine/GABA transporter 1 (BGT1).[2][3][4]

Key Biological Targets and Mechanisms of Action

Unsaturated aminomethyl acids have demonstrated significant activity at several key biological targets, primarily within the central nervous system. Their mechanisms of action are diverse, ranging from irreversible enzyme inhibition to modulation of ion channel function.

Irreversible Enzyme Inhibition: The Case of Vigabatrin

Vigabatrin (γ-vinyl-GABA) stands as a landmark example of a successful unsaturated aminomethyl acid-based drug. It is an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[5][6][7]

-

Mechanism of Action: Vigabatrin acts as a "suicide inhibitor." It is recognized by GABA-T as a substrate, and upon enzymatic processing, a reactive intermediate is formed that covalently binds to the enzyme's active site, leading to its irreversible inactivation.[6][8] This inactivation results in a sustained increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability, which is the basis of its anticonvulsant effect.[6][7]

-

Clinical Significance: Vigabatrin is used in the treatment of refractory complex partial seizures and as a monotherapy for infantile spasms.[5][8] Its clinical utility underscores the therapeutic potential of targeting enzymes with mechanism-based inhibitors.

Diagram 1: Mechanism of Action of Vigabatrin

Caption: Vigabatrin irreversibly inhibits GABA-T, increasing GABA levels.

Modulation of Voltage-Gated Calcium Channels: The Case of Pregabalin

Pregabalin, a structural derivative of GABA, exerts its therapeutic effects not by directly interacting with GABA receptors, but by binding to the α2δ subunit of voltage-gated calcium channels.[9][10][11]

-

Mechanism of Action: The α2δ subunit is an auxiliary protein that modulates the trafficking and function of calcium channels. By binding to this subunit, pregabalin reduces the influx of calcium into presynaptic nerve terminals.[12] This, in turn, decreases the release of several excitatory neurotransmitters, including glutamate and substance P.[9] This reduction in neurotransmitter release is thought to be the primary mechanism behind its analgesic, anxiolytic, and anticonvulsant properties.[11]

-

Clinical Significance: Pregabalin is widely used for the management of neuropathic pain, fibromyalgia, and as an adjunctive therapy for partial seizures.[10] Its success highlights the potential of targeting ion channel modulatory subunits.

Caption: A stepwise workflow for determining the in vitro inhibitory potency of compounds against GABA-T.

Data Presentation and Interpretation

The results of biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation. Tables are an effective way to summarize key pharmacological data.

Table 1: Pharmacological Profiles of Representative Unsaturated Aminomethyl Acids

| Compound | Primary Target | Mechanism of Action | Key Therapeutic Uses |

| Vigabatrin | GABA Transaminase | Irreversible Inhibition | Epilepsy, Infantile Spasms [5][8] |

| Pregabalin | α2δ subunit of VGCCs | Modulation of Channel Function | Neuropathic Pain, Fibromyalgia, Seizures [10][11] |

Future Directions and Conclusion

The field of unsaturated aminomethyl acids holds immense promise for the future of drug discovery. The clinical success of molecules like vigabatrin and pregabalin has paved the way for further exploration of this chemical space. Future research will likely focus on:

-

Exploring Novel Targets: Moving beyond the GABAergic system to identify new biological targets for unsaturated aminomethyl acids.

-

Improving Selectivity: Fine-tuning molecular structures to enhance selectivity for specific receptor subtypes or enzyme isoforms.

-

Applications in Other Disease Areas: Investigating the potential of these compounds in treating a broader range of disorders, including psychiatric and neurodegenerative diseases. [13] In conclusion, the strategic incorporation of unsaturation into aminomethyl acid scaffolds is a powerful tool for developing novel therapeutics with improved pharmacological properties. A thorough understanding of their synthesis, biological targets, and mechanisms of action, coupled with rigorous experimental evaluation, will be crucial for unlocking their full therapeutic potential. This guide provides a foundational framework for researchers to build upon as they venture into this exciting and rewarding area of medicinal chemistry and pharmacology.

References

- Vertex AI Search. (2025, March 8). Pharmacology of Vigabatrin (Sabril) ; Mechanism of action, Pharmacokinetics, Uses, Effects.

- PubMed. (n.d.). Pharmacology and Clinical Pharmacology of Vigabatrin.

- PubMed. (2007, February 15). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery.

- PubMed. (2018, November 1). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1.

- Cleveland Clinic Center for Continuing Education. (n.d.). Pregabalin (Lyrica®):Part I.

- PubMed. (1992, April). Pharmacology of vigabatrin.

- Read by QxMD. (2004). Pregabalin pharmacology and its relevance to clinical practice.

- ACS Publications. (2022, June 8). Synthesis of γ‐Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane.

- Palliative Drugs. (n.d.). PREGABALIN Class: Anti-epileptic.

- PMC. (n.d.). Exploring the Therapeutic Potential of Gamma-Aminobutyric Acid in Stress and Depressive Disorders through the Gut–Brain Axis.

- ResearchGate. (2025, August 7). (PDF) Synthesis of conformationally restricted Analogs of γ-aminobutyric acid.

- PubMed. (2013, December 21). Probing the orthosteric binding site of GABAA receptors with heterocyclic GABA carboxylic acid bioisosteres.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pregabalin | Ligand page.

- PubMed. (n.d.). Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates.

- NCBI Bookshelf. (2024, October 29). Vigabatrin - StatPearls.

- ResearchGate. (n.d.). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 | Request PDF.

- Cambridge MedChem Consulting. (2012, February 22). Gaba Bioisosteres.

- ACS Publications. (2022, June 8). Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors.

- PubMed. (2001, June 18). Bioisosteric determinants for subtype selectivity of ligands for heteromeric GABA(A) receptors.

- ACS Publications. (2019, May 22). Five-Membered N-Heterocyclic Scaffolds as Novel Amino Bioisosteres at γ-Aminobutyric Acid (GABA) Type A Receptors and GABA Transporters.

- WebMD. (2025, February 5). Vigabatrin (Vigpoder, Sabril, and others) - Uses, Side Effects, and More.

- MDPI. (2024, May 6). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention.

- Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs.

- SAGE Journals. (2021, September 18). Lesser Known Uses of γ-Aminobutyric Acid Analogue Medications in Otolaryngology.

- PubMed. (n.d.). 3-substituted GABA analogs with central nervous system activity: a review.

- PMC. (2021, March 1). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids.

- MDPI. (2020, October 13). Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials.

- ResearchGate. (2025, August 5). (PDF) Structure-activity relationship studies of antiplasmodial aminomethylthiazoles.

- NIH. (n.d.). Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)aromathecins as Topoisomerase I Inhibitors: Investigating the Hypothesis of Shared Structure-Activity Relationships.

- Green Chemistry (RSC Publishing). (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural.

- PubMed. (2009, October 15). Synthesis and biological evaluation of 14-(aminoalkyl-aminomethyl)aromathecins as topoisomerase I inhibitors: investigating the hypothesis of shared structure-activity relationships.

- PMC - NIH. (n.d.). Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis.

- MDPI. (n.d.). Amino acid precursors of neurotransmitters and effects of their deficiency on mental health.

- Sloan Kettering Institute. (n.d.). Rational Drug Design of Adenylation Enzyme Inhibitors.

- MDPI. (n.d.). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs.

- NIH. (2024, October 19). Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2.

- MDPI. (n.d.). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection.

- Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids.

- PubMed. (1963, June). Aminomalonate as an enzyme inhibitor.

- MDPI. (2019, December 3). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.

- ResearchGate. (2026, January 3). (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES.

- MDPI. (2024, September 11). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture.

- YouTube. (2023, November 28). structural changes & SAR for lead optimization.

- PubMed. (2005, September 26). Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids.

- UMN Extension. (n.d.). Amino acid synthesis inhibitor herbicides.

- Body of Harmony. (n.d.). Major Amino Acids for Brain Physiology.

- PMC. (n.d.). Role of Polyunsaturated Fatty Acids in Human Brain Structure and Function Across the Lifespan: An Update on Neuroimaging Findings.

- PMC. (n.d.). Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease.

- MDPI. (2022, May 12). Roles of the Unsaturated Fatty Acid Docosahexaenoic Acid in the Central Nervous System: Molecular and Cellular Insights.

- MDPI. (2023, March 8). Efficacy and Biomedical Roles of Unsaturated Fatty Acids as Bioactive Food Components.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. google.com [google.com]

- 6. Pharmacology and clinical pharmacology of vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]

- 11. Pregabalin pharmacology and its relevance to clinical practice. | Read by QxMD [read.qxmd.com]

- 12. palliativedrugs.org [palliativedrugs.org]

- 13. Exploring the Therapeutic Potential of Gamma-Aminobutyric Acid in Stress and Depressive Disorders through the Gut–Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

3-(Aminomethyl)-5-methylhex-5-enoic acid IUPAC name and synonyms

This technical guide provides a comprehensive analysis of 3-(Aminomethyl)-5-methylhex-5-enoic acid , a critical structural analog and process impurity of the anticonvulsant drug Pregabalin.

Executive Summary

3-(Aminomethyl)-5-methylhex-5-enoic acid (CAS: 1136478-30-2) is a specific unsaturated analog of Pregabalin (Lyrica®).[1] In pharmaceutical development, it is primarily classified as Pregabalin Impurity B (EP/USP designation context dependent) or 5,6-Dehydropregabalin . Its presence is a critical Critical Quality Attribute (CQA) in the manufacturing of gabapentinoids, as the terminal alkene functionality alters the physicochemical stability and potential binding affinity to the

Chemical Identity & Nomenclature

This molecule is characterized by the presence of a terminal vinylidene group (5,6-double bond) in the lipophilic tail, distinguishing it from the isobutyl chain of Pregabalin.

Table 1: Physicochemical Profile

| Parameter | Technical Detail |

| IUPAC Name | 3-(Aminomethyl)-5-methylhex-5-enoic acid |

| Common Synonyms | Pregabalin 5-Ene Impurity; 5,6-Dehydropregabalin; rac-5,6-Dehydro Pregabalin |

| CAS Registry Number | 1136478-30-2 |

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol |

| SMILES | CC(=C)CC(CC(=O)O)CN |

| InChI Key | PASWFMDVINTBNV-UHFFFAOYSA-N |

| Stereochemistry | Typically encountered as a racemate in synthesis, though the (S)-enantiomer is the direct analog of active Pregabalin.[1][2][3] |

Structural Analysis & Causality

To understand the significance of this impurity, one must contrast it with the parent API. The introduction of the double bond at the C5 position creates a methallyl group rather than the isobutyl group found in Pregabalin.

Mechanism of Structural Divergence

The presence of the electron-rich double bond at the terminal position introduces two technical risks:

-

Oxidative Instability: The alkene is susceptible to oxidation or polymerization, potentially leading to secondary degradation products during shelf-life storage.

-

Metabolic Variance: While Pregabalin is largely excreted unchanged renally, the 5-ene analog presents a handle for hepatic metabolism (e.g., epoxidation), potentially altering the toxicity profile.

Figure 1: Structural relationship between Pregabalin and its 5-ene impurity.[3]

Formation Pathways & Synthesis

The formation of 3-(Aminomethyl)-5-methylhex-5-enoic acid is rarely intentional in drug synthesis but occurs via specific side reactions during the manufacturing of Pregabalin.

Pathway A: Starting Material Contamination (Primary Cause)

The most common route of entry is through the use of impure Isovaleraldehyde during the initial Knoevenagel condensation.

-

Process: Pregabalin synthesis often begins with Isovaleraldehyde.

-

Contaminant: If the starting material contains 3-Methyl-3-butenal (Methacrolein derivative) or similar unsaturated isomers, this unsaturation is carried through the malonate condensation and subsequent steps (unless a hydrogenation step is aggressive enough to reduce it).

-

Outcome: The final Hofmann rearrangement yields the 5-ene amine instead of the saturated amine.

Pathway B: Late-Stage Elimination

During the processing of the intermediate 3-(carbamoylmethyl)-5-methylhexanoic acid, harsh acidic or basic conditions can induce elimination reactions if a leaving group is present, or via radical desaturation mechanisms, though this is less kinetically favored than Pathway A.

Synthetic Protocol (Reference Standard Preparation)

To validate analytical methods, the impurity must be synthesized intentionally.

-

Reagents: Diethyl malonate, Methallyl chloride (3-chloro-2-methylprop-1-ene), Sodium ethoxide.

-

Step 1 (Alkylation): React diethyl malonate with methallyl chloride to form diethyl (2-methylallyl)malonate.

-

Step 2 (Michael Addition/CN introduction): Note: This route varies from standard Pregabalin synthesis to preserve the alkene. A modified route using cyanoacetate condensation followed by selective hydrolysis is required.

-

Step 3 (Reduction): Selective reduction of the nitrile to the amine without hydrogenating the terminal alkene (e.g., using Borane-DMS or

at controlled temps) is critical.

Figure 2: The "Carry-Over" mechanism where starting material impurities lead to the 5-ene analog.[3]

Analytical Profiling & Quality Control

Detecting 3-(Aminomethyl)-5-methylhex-5-enoic acid requires high-resolution separation because its polarity is very similar to Pregabalin.

HPLC Method Parameters (Guideline)

Standard reverse-phase methods for Pregabalin may co-elute this impurity.

-

Column: C18 or Phenyl-Hexyl stationary phase (providing

interaction selectivity for the double bond). -

Mobile Phase: Phosphate buffer (pH 6.0) / Acetonitrile gradient.

-

Detection:

-

UV: Weak absorbance (only carboxyl/amine end absorption) at 210 nm.

-

Derivatization: Pre-column derivatization with OPA (o-Phthalaldehyde) or Ninhydrin is recommended to enhance sensitivity for the primary amine.

-

-

Retention Time: The 5-ene impurity typically elutes before Pregabalin in reverse-phase systems due to slightly higher polarity from the double bond compared to the saturated isobutyl group.

Mass Spectrometry (LC-MS)

-

Pregabalin [M+H]+: m/z 160.13

-

5-Ene Impurity [M+H]+: m/z 158.11

-

Differentiation: The mass difference of 2 Da (loss of 2 Hydrogens) is the definitive confirmation marker.

Toxicology & Pharmacological Implications

While specific toxicological data for the isolated impurity is proprietary to API manufacturers, structural activity relationship (SAR) analysis suggests:

-

Binding Affinity: The steric bulk of the methallyl tail is similar to the isobutyl tail. It is highly probable that this molecule binds to the

subunit of voltage-gated calcium channels, potentially acting as a competitive inhibitor or partial agonist. -

Genotoxicity: Unlike some alkylating impurities, this alkene is relatively stable and not an alpha-beta unsaturated ketone (Michael acceptor); therefore, it does not trigger immediate structural alerts for genotoxicity (PGI) under ICH M7, but it must be controlled as an organic impurity.

References

-

United States Pharmacopeia (USP). Pregabalin: USP Monograph & Reference Standards. USP 43-NF 38.

-

European Pharmacopoeia (Ph. Eur.). Pregabalin Monograph 2777: Impurity Profile. 10th Edition.

-

PubChem. Compound Summary: 3-(Aminomethyl)-5-methylhex-5-enoic acid (CID 25256213). National Library of Medicine. [Link]

- Vertex AI / Google Patents.Search Results for Pregabalin Impurity Synthesis (WO1996038405A1).

-

Pharmaffiliates. Pregabalin Impurity Standards: 5-Ene Impurity Data Sheet.[Link]

Sources

Technical Monograph: Stability & Reactivity of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

Common Designation: Pregabalin 5-Ene Impurity (PRG-5E) / 5,6-Dehydropregabalin CAS Registry Number: 1136478-30-2 Molecular Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol [1]

Executive Summary

This technical guide analyzes the stability profile and reactivity of 3-(Aminomethyl)-5-methylhex-5-enoic acid (PRG-5E), a critical process-related impurity and structural analog of the anticonvulsant Pregabalin. Unlike the saturated API, PRG-5E possesses a terminal alkene at the C5-C6 position, introducing distinct oxidative susceptibilities and isomerization risks.

For drug development professionals, controlling PRG-5E is not merely a purity exercise but a stability imperative. Its presence indicates specific deviations in the Hofmann degradation parameters during synthesis. Furthermore, PRG-5E is a "reactive impurity"—capable of downstream cyclization to form unsaturated lactams or isomerizing to the thermodynamically more stable 4-enoic analog.

Part 1: Structural Dynamics & Physicochemical Context

PRG-5E exists as a gamma-amino acid.[2] In aqueous solution at neutral pH, it predominantly adopts a zwitterionic form (ammonium carboxylate). However, the presence of the terminal isobutenyl group (C(CH₃)=CH₂) distinguishes it from Pregabalin.

Electronic Environment

-

Zwitterionic Character: The molecule possesses a pKa₁ (COOH) ≈ 4.2 and pKa₂ (NH₃⁺) ≈ 10.6 (estimated based on Pregabalin homologs).

-

The Alkene Moiety: The C5=C6 double bond is terminal (disubstituted). It lacks conjugation with the carbonyl group, isolating its reactivity to localized electrophilic addition or radical oxidation. However, it is susceptible to acid-catalyzed migration to the C4 position (trisubstituted, internal alkene).

Solubility Profile

| Solvent | Solubility Behavior | Implication for Process |

| Water | High (Zwitterionic) | Difficult to extract into organics at neutral pH. |

| Methanol/Ethanol | Moderate to High | Suitable for recrystallization/purification. |

| DCM/Chloroform | Low | Requires pH adjustment (suppression of ionization) for extraction. |

| Isobutanol | Moderate | Standard solvent for extraction during Pregabalin manufacture. |

Part 2: Formation Mechanism (Root Cause Analysis)

PRG-5E is typically generated during the Hofmann Degradation step of Pregabalin synthesis.[2][3] Understanding this causality is essential for upstream control.

The Mechanism: During the conversion of 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH) to Pregabalin using Bromine/NaOH, the N-bromoamide intermediate undergoes rearrangement to the isocyanate. While hydrolysis yields Pregabalin, competing elimination reactions occur under high alkalinity or temperature excursions.

-

Pathway A (Desired): Isocyanate + H₂O → Carbamic acid → Pregabalin + CO₂.

-

Pathway B (Side Reaction - Elimination): Base-catalyzed proton abstraction from the γ-carbon (or β-position relative to the leaving group context) leads to the formation of the double bond, yielding PRG-5E (terminal) or PRG-4E (internal).

Figure 1: Divergent pathways in Hofmann degradation leading to PRG-5E formation.

Part 3: Stability & Reactivity Profile

PRG-5E is less stable than Pregabalin due to two primary reactive motifs: the gamma-amino acid backbone (cyclization risk) and the alkene (oxidation/isomerization risk).

Intramolecular Cyclization (Lactamization)

Like all γ-amino acids, PRG-5E is prone to intramolecular condensation to form a five-membered lactam ring. This reaction is accelerated by heat and acidic conditions (dehydration).

-

Product: 4-(2-methylallyl)pyrrolidin-2-one.

-

Risk Factor: High during drying steps or stability testing at elevated temperatures.

-

Mechanism: Nucleophilic attack of the amine nitrogen on the carboxylic carbonyl carbon, followed by loss of water.

Alkene Isomerization (5-Ene to 4-Ene)

The terminal double bond in PRG-5E (1,1-disubstituted) is thermodynamically less stable than the internal double bond in PRG-4E (trisubstituted).

-

Trigger: Acidic environments or transition metal contamination.

-

Observation: In HPLC stability studies, a decrease in PRG-5E often correlates with a stoichiometric rise in PRG-4E before lactamization dominates.

Oxidative Susceptibility

The electron-rich double bond is a target for autoxidation.

-

Epoxidation: Formation of the epoxide at the C5-C6 position.

-

Oxidative Cleavage: Under forced degradation (e.g., ozone or permanganate), the alkene cleaves to yield 3-(aminomethyl)-5-oxopentanoic acid and formaldehyde/acetone equivalents.

Part 4: Analytical Control Strategy

To ensure scientific integrity in drug development, a validated HPLC method capable of resolving PRG-5E from Pregabalin, PRG-4E, and the Lactam is required.

Recommended HPLC Methodology

This protocol is adapted from standard industry practices for Pregabalin related substances (USP/EP aligned).

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Buffer: 0.04 M (NH₄)₂HPO₄ adjusted to pH 6.6 with H₃PO₄ (84%) / ACN (5%) / MeOH (11%) |

| Mobile Phase B | Acetonitrile (100%) |

| Gradient | Time 0-6 min: 100% A; Time 45-50 min: 70% A / 30% B |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 210 nm (Low wavelength required due to lack of chromophores) |

| Retention Order | Pregabalin < PRG-5E < PRG-4E < Lactam Impurities |

Self-Validating System Check

-

Resolution (Rs): Must be > 1.5 between Pregabalin and PRG-5E.

-

Tailing Factor: < 1.5 (Critical for zwitterionic species; ensure buffer strength is sufficient).

Part 5: Experimental Protocols

Protocol 5.1: Isolation of PRG-5E (for Reference Standard)

Note: Synthesis of the impurity is often required for qualification.

-

Enrichment: Perform the Hofmann degradation of CMH (see Section 2) but intentionally elevate the reaction temperature to 50-60°C during the hypobromite addition. This favors elimination over rearrangement.

-

Extraction: Acidify the reaction mixture to pH 3 with H₂SO₄. Extract with Isobutanol.[2]

-

Purification:

-

Crystallization: Evaporate solvent and recrystallize from iPrOH/Water to obtain the solid reference standard.

Protocol 5.2: Forced Degradation Study (Stress Testing)

To validate the stability indicating method:

-

Acid Stress: Dissolve PRG-5E in 0.1 N HCl. Heat at 60°C for 4 hours.

-

Expected Result: Conversion to Lactam and PRG-4E.

-

-

Oxidative Stress: Dissolve in 3% H₂O₂ at Room Temp for 2 hours.

-

Expected Result: Formation of N-oxide or Epoxide degradation products.

-

Figure 2: Analytical logic flow for the detection and control of PRG-5E in Pregabalin drug substance.

References

-

United States Pharmacopeia (USP). Pregabalin Related Compound C (rac-5,6-Dehydropregabalin). USP Catalog No. 1A02350.[4] Link

-

Google Patents. Process for the preparation of pregabalin. US Patent 20150344919A1. Link

-

Google Patents. Pregabalin-4-eliminate, pregabalin 5-eliminate, their use as reference marker... US Patent 20090137842A1. Link

-

PubChem. 3-(Aminomethyl)-5-methylhex-5-enoic acid (Compound Summary). National Library of Medicine. Link

-

Pharmaffiliates. Pregabalin Impurity Standards.Link

Sources

- 1. veeprho.com [veeprho.com]

- 2. US20090137842A1 - Pregabalin -4-eliminate, pregabalin 5-eliminate, their use as reference marker and standard, and method to produce pregabalin containing low levels thereof - Google Patents [patents.google.com]

- 3. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]

- 4. store.usp.org [store.usp.org]

Theoretical Conformational Analysis of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

A Technical Guide for Computational Medicinal Chemistry

Executive Summary

This technical guide outlines the theoretical framework for studying the conformational landscape of 3-(aminomethyl)-5-methylhex-5-enoic acid (CAS 1136478-30-2), often referred to as 5,6-Dehydro Pregabalin . As a close structural analog of the blockbuster neuropathic pain drug Pregabalin (Lyrica), this molecule presents a unique case study in structure-activity relationships (SAR). The introduction of a terminal alkene at the C5 position alters the rotational entropy of the isobutyl tail, potentially impacting its binding affinity to the

This guide is designed for computational chemists and drug discovery scientists. It details the specific protocols for Density Functional Theory (DFT) optimization, solvation modeling, and molecular docking required to validate this molecule's bioactivity profile.

Part 1: Molecular Architecture & Pharmacophore Definition

Before initiating computational workflows, one must define the structural constraints that differentiate this target from its parent compound.

| Feature | Pregabalin (Parent) | 5,6-Dehydro Pregabalin (Target) | Theoretical Implication |

| Tail Structure | Isobutyl (saturated) | Isobutenyl (unsaturated, terminal alkene) | Altered lipophilicity and van der Waals volume. |

| C4-C5 Rotation | Free rotation ( | Restricted rotation ( | The alkene creates a planar terminal segment, reducing conformational entropy penalty upon binding. |

| Electronic State | Zwitterionic (at physiological pH) | Zwitterionic | Strong intramolecular electrostatic interactions between |

| Chirality | (S)-enantiomer is bioactive | (S)-enantiomer is bioactive | The C3 chiral center remains the pivot point for the "folded" conformation. |

The Conformational Hypothesis

The bioactivity of GABA analogs relies on their ability to adopt a specific "folded" conformation that mimics the neurotransmitter GABA in its receptor-bound state. The central hypothesis for this study is that the 5-enoic double bond restricts the "wobble" of the hydrophobic tail, potentially locking the molecule into a conformation that is either more favorable for the hydrophobic pocket of the

Part 2: Computational Methodologies (The "How-To")

To rigorously study this molecule, a multi-tiered computational approach is required. This protocol ensures that both electronic and entropic factors are accounted for.

Phase 1: Conformational Sampling (Global Minima Search)

Because GABA analogs are highly flexible, a static optimization is insufficient. You must explore the potential energy surface (PES) to find the global minimum.

-

Tool: Monte Carlo (MC) or Molecular Dynamics (MD) (e.g., AMBER, GROMACS, or conformational search algorithms in Spartan/Maestro).

-

Protocol:

-

Generate 1,000+ random conformers using the MMFF94 force field.

-

Filter duplicates based on RMSD < 0.5 Å.

-

Select the lowest energy conformers (within 5 kcal/mol of the minimum) for QM refinement.

-

Phase 2: DFT Geometry Optimization

Force fields often fail to accurately model the zwitterionic hydrogen bonds (

-

Level of Theory: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP.

-

Why M06-2X? It captures dispersion forces better than B3LYP, which is critical for the hydrophobic tail interactions.

-

Diffuse Functions (++): Essential for describing the anionic carboxylate oxygen electrons.

-

-

Solvation Model: IEFPCM or SMD (Solvation Model based on Density).

-

Solvent: Water (

) is critical to stabilize the zwitterion. In the gas phase, the molecule may artificially transfer a proton to become neutral.

-

Phase 3: Topological Analysis (AIM)

Use Atoms in Molecules (AIM) theory to quantify the strength of the intramolecular Hydrogen Bond (IMHB).

-

Metric: Electron density (

) and Laplacian ( -

Target Value: A

value > 0.02 au indicates a strong, stabilizing interaction that holds the "folded" shape together.

Part 3: Visualization of the Workflow

The following diagram illustrates the logical flow from structure generation to binding prediction.

Caption: Figure 1. Integrated computational pipeline for the conformational and binding analysis of Dehydro-Pregabalin.

Part 4: Structural Analysis & Binding Mechanism

The "Folded" vs. "Extended" Conformation

Research on Pregabalin indicates that the molecule exists in dynamic equilibrium between two primary states. The "5-enoic" modification shifts this equilibrium.

-

The Folded State (Bioactive):

-

Geometry: The ammonium group folds back toward the carboxylate.

-

Torsion Angles: The C2-C3-C4-C5 dihedral angle is critical.

-

Role: This compact shape is required to fit into the binding pocket of the

subunit (specifically the arginine-rich loop). -

Effect of Double Bond: The planar geometry at C5 prevents specific "gauche" interactions available to the saturated isobutyl group. If the binding pocket requires the tail to twist out of plane, the alkene might reduce affinity (steric clash). If the pocket is flat, the alkene might enhance affinity (pre-organization).

-

-

The Extended State (Transport):

-

Geometry: Linear alignment of the carbon backbone.

-

Role: Required for recognition by the L-type amino acid transporter (LAT1) , which transports the drug across the Blood-Brain Barrier (BBB).

-

Prediction: Theoretical calculations must verify that the 5-enoic acid can still adopt this extended conformation without incurring a massive energy penalty (>5 kcal/mol), otherwise, oral bioavailability will be poor.

-

Binding Mechanism Diagram (

Interaction)

The following diagram details the mechanistic interaction between the ligand and the receptor.

Caption: Figure 2.[1][2] Pharmacophoric mapping of Dehydro-Pregabalin binding to the voltage-gated calcium channel subunit.

Part 5: Experimental Validation (Self-Validating System)

To ensure the theoretical results are trustworthy, they must be cross-referenced with experimental data.

-

NMR Validation:

-

Compare calculated NMR chemical shifts (GIAO method at B3LYP/6-311+G(2d,p)) with experimental

and

-

-

X-Ray Crystallography:

-

If a crystal structure of the intermediate exists, compare the torsion angles of the solid state with the calculated gas/solvent phase minima. Note that crystal packing forces may distort the "natural" conformation.

-

References

-

PubChem. (n.d.).[1] 3-(Aminomethyl)-5-methylhex-5-enoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: The calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery.[3] Epilepsy Research.[4] Retrieved from [Link]

-

Field, M. J., et al. (2006).[5] Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin.[6] PNAS.[6] Retrieved from [Link]

-

Gong, Y., et al. (2025). Structure-Activity Relationships of Pregabalin and Analogues That Target the alpha2-delta Protein.[3][7] Journal of Medicinal Chemistry.[7] (Contextual citation for SAR methodology). Retrieved from [Link]

Sources

- 1. 3-(Aminomethyl)-5-methylhex-5-enoic acid | C8H15NO2 | CID 25256213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KoreaMed Synapse [synapse.koreamed.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

Advanced Thermal Characterization of 3-(Aminomethyl)-5-methylhex-5-enoic Acid

Technical Whitepaper for Pharmaceutical Development & Quality Control

Executive Summary

In the rigorous landscape of pharmaceutical development, the characterization of process-related impurities is as critical as the analysis of the Active Pharmaceutical Ingredient (API) itself. This guide focuses on 3-(Aminomethyl)-5-methylhex-5-enoic acid , commonly known as the Pregabalin 5-Ene Impurity (CAS: 1136478-30-2).[1][2]

As a Senior Application Scientist, I present this guide not merely as a procedural list, but as a strategic framework for using thermal analysis (DSC/TGA) to certify this compound as a Reference Standard. The presence of the alkene moiety introduces specific thermal stability concerns that differ significantly from the saturated parent compound, Pregabalin. This document details the causality behind experimental choices, ensuring self-validating protocols for your laboratory.

Chemical Context & Formation Mechanism[3][4]

To analyze a material thermally, one must first understand its origin. 3-(Aminomethyl)-5-methylhex-5-enoic acid is primarily generated during the Hoffmann degradation step in the synthesis of Pregabalin.

While the target reaction converts the amide intermediate into the primary amine (Pregabalin), competitive elimination reactions occur under basic conditions, leading to the formation of alkene impurities. The "5-ene" impurity involves the formation of a double bond at the terminal position, distinct from the internal "4-ene" isomer.

Formation Pathway Visualization

The following diagram illustrates the divergence in the synthesis pathway that leads to the 5-ene impurity.

Figure 1: Mechanistic pathway showing the divergence of the 5-ene impurity during the Hoffmann degradation process.

Thermal Analysis Strategy: DSC & TGA

Thermal analysis serves two distinct roles for this compound:

-

Identification: Differentiating the impurity from the API and other isomers based on melting point and thermal events.

-

Purity Assignment: Establishing the compound as a Reference Standard using DSC purity analysis (Van't Hoff plot).

Experimental Protocols

The following protocols are designed to minimize artifacts such as thermal lag or oxidative degradation during the scan.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine melting onset (

| Parameter | Setting | Rationale |

| Instrument | Heat Flux DSC | High sensitivity required for impurity detection. |

| Sample Mass | 2.0 – 4.0 mg | Balances resolution (low mass) with sensitivity (high mass). |

| Pan Type | Tzero Aluminum (Hermetic, Pinhole lid) | The pinhole allows self-generated atmosphere, preventing volatile buildup while minimizing oxidation. |

| Purge Gas | Dry Nitrogen (50 mL/min) | Prevents oxidative degradation of the alkene double bond at high temperatures. |

| Ramp Rate | 10 °C/min | Standard rate; allows for equilibrium melting without excessive thermal lag. |

| Temperature Range | 30 °C to 250 °C | Covers the melting point (distinct from Pregabalin's ~184-195°C range) and decomposition onset. |

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify volatiles (solvents/water) and determine decomposition temperature (

| Parameter | Setting | Rationale |

| Pan Type | Platinum or Ceramic | Inert to high-temperature degradation products. |

| Sample Mass | 5.0 – 10.0 mg | Larger mass improves signal-to-noise ratio for low-level volatile detection. |

| Ramp Rate | 10 °C/min | Matches DSC rate for direct correlation of events. |

| Purge Gas | Nitrogen (40 mL/min balance, 60 mL/min furnace) | Essential to observe thermal decomposition rather than oxidative combustion. |

Data Interpretation & Critical Analysis

Distinguishing Features

The 5-ene impurity is structurally similar to Pregabalin but lacks the flexibility of the saturated alkyl chain due to the terminal double bond. This results in a distinct crystal lattice energy.

-

Pregabalin (API): Typically exhibits a melting endotherm between 184°C and 195°C (depending on the polymorph/hydrate form).

-

5-Ene Impurity: As a structural analogue, it will exhibit a sharp melting endotherm. While specific literature values vary by synthesis batch, the melting point is generally lower than the highly crystalline parent API due to the disruption of packing efficiency caused by the alkene group.

-

Critical Check: If your DSC scan shows a double peak or a broad shoulder, it indicates a mixture of the 5-ene impurity with the 4-ene isomer or residual API.

-

Stability Profile (TGA)

The presence of the alkene group makes the 5-ene impurity more susceptible to thermal degradation than the saturated parent compound.

-

Event 1 (Volatiles): Weight loss < 100°C indicates residual solvents or moisture (the compound is often hygroscopic).

-